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Compound of Interest

(3-Ethoxycarbonyl-5-
Compound Name:
nitrophenyl)boronic acid

cat. No.: B1586597

An In-Depth Technical Guide to (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid: A Versatile
Building Block in Modern Synthesis

Introduction

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a specialized aromatic boronic acid that
has emerged as a significant building block for researchers in organic synthesis, medicinal
chemistry, and materials science. Its unique trifunctionalized structure, featuring a boronic acid
moiety, an ethoxycarbonyl group, and a nitro group, imparts a distinct reactivity profile. The
strategic placement of two potent electron-withdrawing groups (nitro and ethoxycarbonyl) on
the phenyl ring significantly influences the Lewis acidity of the boron center and the overall
electronic character of the molecule. This guide provides a comprehensive overview of its
chemical properties, reactivity, synthesis, and key applications, with a focus on its role in
palladium-catalyzed cross-coupling reactions and drug discovery.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its handling,
storage, and application in synthesis. (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is
typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid
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Property Value Reference
CAS Number 850568-37-5 [11[2]
Molecular Formula CoH10BNOs [1]
Molecular Weight 238.99 g/mol [1]
Appearance Solid [1]

Melting Point 158-163 °C [1]

3-(Ethoxycarbonyl)-5-
Synonyms nitrobenzeneboronic acid, [1]
Ethyl 3-borono-5-nitrobenzoate

Structural Analysis and Reactivity

The reactivity of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is dictated by the interplay of
its three functional groups.

e Boronic Acid (-B(OH)2): This group is the cornerstone of the molecule's utility, primarily
serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form new
carbon-carbon bonds.[3] The boron atom is Lewis acidic and can form reversible complexes
with diols.[4][5]

e Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent deactivates
the aromatic ring towards electrophilic substitution but, more importantly, it increases the
Lewis acidity of the boronic acid. This electronic effect can influence the rate-determining
transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

o Ethoxycarbonyl Group (-COOEt): This ester group also acts as an electron-withdrawing
substituent, further modulating the electronic properties of the molecule. It also provides a
synthetic handle for further transformations, such as hydrolysis to the corresponding

carboxylic acid or amidation.

The combined effect of the nitro and ethoxycarbonyl groups makes the phenyl ring electron-
deficient, which is a critical consideration when designing cross-coupling strategies.
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Caption: Chemical structure of (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming
C-C bonds, particularly for synthesizing biaryls, styrenes, and polyolefins.[3][7] The reaction
couples an organoboron compound (like our title molecule) with an organohalide or triflate in
the presence of a palladium catalyst and a base.[3]

Mechanism

The catalytic cycle is generally understood to involve three key steps:

« Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
organohalide (Ar:-X), forming a Pd(ll) complex.

o Transmetalation: The organic group (Ar?) from the boronic acid is transferred to the
palladium center. This step, often rate-determining, requires activation of the boronic acid by
a base to form a more nucleophilic boronate species.[6]

e Reductive Elimination: The two organic groups (Ar* and Ar?) on the palladium complex
couple and are eliminated as the final biaryl product (Art-Ar?), regenerating the Pd(0) catalyst
which re-enters the cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction and
should be adapted and optimized for specific substrates.
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» Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar,
add the aryl halide (1.0 eq.), (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid (1.2-1.5 eq.),
palladium catalyst (e.g., Pd(PPhs)s4, 1-5 mol%), and base (e.g., K2COs or Cs2COs3, 2.0-3.0

eq.).

e Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and
water.

e Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the
reaction is complete, as monitored by TLC or LC-MS.

o Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g.,
ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
yield the desired biaryl compound.

Applications in Medicinal Chemistry and Drug
Discovery

Boron-containing compounds have garnered significant interest in drug discovery, culminating
in several FDA-approved drugs such as Bortezomib (Velcade®), a proteasome inhibitor for
treating multiple myeloma.[5][8] The boronic acid moiety is a unique pharmacophore capable of
forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in
enzymes.[5]

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid serves as a versatile scaffold for generating
compound libraries for drug screening.

» Scaffold for Bioactive Molecules: It can be coupled with various heterocyclic halides to
produce complex molecules with potential anti-infective or anti-neoplastic properties.[9]

o Synthetic Versatility: The nitro group can be readily reduced to an amine, providing a new
vector for chemical diversification (e.g., amide formation, sulfonylation).
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o Ester Modification: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, which
can serve as a key binding element for certain biological targets or be converted into other
functional groups.

This trifunctional nature allows for the systematic exploration of chemical space around a
central phenylboronic acid core, a key strategy in modern lead optimization.
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Caption: Synthetic utility in medicinal chemistry workflows.

Safety and Handling

As with all laboratory chemicals, (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid should be
handled with appropriate care. Based on safety data for structurally similar nitrophenylboronic
acids, the following precautions are advised.
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e Hazards: May be harmful if swallowed.[10] Causes skin and serious eye irritation.[11][12]
May cause respiratory irritation.[10]

e Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-
shields, and a lab coat.[10][12]

» Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust.
Wash hands thoroughly after handling.[11]

o Storage: Store in a cool, dry place in a tightly sealed container.[11] Recommended storage is
at room temperature.[1]

Conclusion

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid is a highly functionalized and valuable
reagent in modern organic chemistry. Its well-defined structure, featuring strategically placed
electron-withdrawing groups, provides a unique reactivity profile that is advantageous for
constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. The
additional functional handles (nitro and ester groups) offer extensive opportunities for post-
coupling modifications, making it an ideal building block for creating diverse compound libraries
in drug discovery and materials science research. Proper understanding of its properties,
reactivity, and handling is key to unlocking its full synthetic potential.

References
e Chemcasts. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid (CAS 4334-88-7) Properties |

Density, Cp, Viscosity.

e BoroPharm Inc. (n.d.). (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

e GlobalChemMall. (n.d.). (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid.

e Li, Y., etal. (2020). Recent developments in the medicinal chemistry of single boron atom-
containing compounds. Acta Pharmaceutica Sinica B. Published by Elsevier on behalf of
Chinese Pharmaceutical Association.

o XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). (3-Ethoxycarbonyl-5-
nitrophenyl)boronic acid.

o ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.

e Wiskur, S. L., et al. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol
recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters.

e ResearchGate. (n.d.). Chemical Synthesis of Boronic Derivatives (3-5).

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://file.medchemexpress.com/batch_PDF/HY-W007413/3-Nitrophenylboronic-acid-SDS-MedChemExpress.pdf
https://www.tcichemicals.com/JP/ja/sds/C2385_JP_EN.pdf
https://www.tcichemicals.com/BE/en/sds/E1203_EU_6N.pdf
https://file.medchemexpress.com/batch_PDF/HY-W007413/3-Nitrophenylboronic-acid-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W007413/3-Nitrophenylboronic-acid-SDS-MedChemExpress.pdf
https://www.tcichemicals.com/BE/en/sds/E1203_EU_6N.pdf
https://file.medchemexpress.com/batch_PDF/HY-W007413/3-Nitrophenylboronic-acid-SDS-MedChemExpress.pdf
https://www.tcichemicals.com/JP/ja/sds/C2385_JP_EN.pdf
https://www.tcichemicals.com/JP/ja/sds/C2385_JP_EN.pdf
https://www.boropharm.com/shop/gen-in-da008gtg-3-ethoxycarbonyl-5-nitrophenyl-boronic-acid-59620
https://www.benchchem.com/product/b1586597?utm_src=pdf-body
https://www.benchchem.com/product/b1586597?utm_src=pdf-body
https://www.benchchem.com/product/b1586597?utm_src=pdf-body
https://www.benchchem.com/product/b1586597?utm_src=pdf-body
https://www.benchchem.com/product/b1586597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry:
Synthesis and Biological Applications. Molecules.

e Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

e Kim, Y.-H., et al. (2003). Design and Synthesis of Phenyl Boronic Acids and
Benzothiophenones as Anticholinesterases. Bulletin of the Korean Chemical Society.

e Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

» Boron Molecular. (n.d.). 3-Methoxycarbonyl-5-nitrophenylboronic acid.

e Marrison, L. R., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive
3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal
Chemistry Letters.

o Chem Help ASAP. (2020). Suzuki cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid chemical
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586597#3-ethoxycarbonyl-5-nitrophenyl-boronic-
acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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